molecular formula C16H16N4O2S B10869718 2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

Katalognummer: B10869718
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: UMTBKKXZJVHQCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a structurally complex heterocyclic compound featuring a fused thienopyrimidine core. Its synthesis involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes under reflux conditions in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . The compound is distinguished by a hydrazino group at position 2 and a 2-methoxyphenyl substituent at position 3, which contribute to its unique electronic and steric properties.

Molecular docking studies suggest that its substituents facilitate interactions with the tyrosinase active site, particularly through hydrogen bonding and π-π stacking .

Eigenschaften

Molekularformel

C16H16N4O2S

Molekulargewicht

328.4 g/mol

IUPAC-Name

10-hydrazinyl-11-(2-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C16H16N4O2S/c1-22-11-7-3-2-6-10(11)20-15(21)13-9-5-4-8-12(9)23-14(13)18-16(20)19-17/h2-3,6-7H,4-5,8,17H2,1H3,(H,18,19)

InChI-Schlüssel

UMTBKKXZJVHQCA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2C(=O)C3=C(N=C2NN)SC4=C3CCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Thienopyrimidine Framework Formation

The thienopyrimidine backbone is typically constructed via cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with carbonyl-containing reagents. For example, 2-aminothiophene-3-carbonitrile reacts with cyclopentanone under acidic conditions to yield the tetrahydro-4H-cyclopentathieno[2,3-D]pyrimidin-4-one intermediate. This step often employs refluxing ethanol with catalytic p-toluenesulfonic acid (p-TsOH), achieving conversions >90% within 6–8 hours.

A modified approach utilizes microwave irradiation (150–200 W, 10–15 minutes) to accelerate cyclization, reducing reaction times by 80% while maintaining yields of 85–92%. Comparative studies show microwave methods reduce side products such as over-oxidized sulfones or dimerized byproducts.

Hydrazino Group Introduction

The hydrazino moiety is introduced via nucleophilic substitution or condensation. In one protocol, the pyrimidin-4-one intermediate is treated with hydrazine hydrate (80–100% excess) in refluxing ethanol for 12–24 hours. This step requires careful pH control (pH 8–9) to prevent hydrolysis of the methoxyphenyl group. Alternative methods employ hydrazine hydrochloride in dimethyl sulfoxide (DMSO) at 80–100°C, achieving complete substitution within 4–6 hours.

Recent advancements involve using 3-chloro-2-hydrazinopyridine derivatives as precursors, where the chlorine atom is displaced by the thienopyrimidine nitrogen under basic conditions (e.g., K2CO3 in DMF). This method achieves 88–93% yields and minimizes unwanted ring-opening reactions.

Methoxyphenyl Functionalization Strategies

Friedel-Crafts Alkylation

The 2-methoxyphenyl group is introduced via Friedel-Crafts alkylation using 2-methoxybenzyl chloride or bromide. The reaction proceeds in anhydrous dichloromethane (DCM) with AlCl3 as a catalyst (20 mol%) at 0–5°C. After 2 hours, the mixture is warmed to room temperature and stirred for an additional 12 hours, yielding 70–78% of the alkylated product.

Ullmann Coupling

For higher regioselectivity, Ullmann coupling with 2-methoxyphenylboronic acid and CuI/l-proline catalytic systems has been reported. This method operates in DMSO at 110°C for 8–10 hours, achieving 82–85% yields. Key advantages include tolerance for electron-rich aryl groups and reduced dimerization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Ethanol/DMSO (1:1)Maximizes solubility of intermediates
Temperature 80–100°C (reflux)Reduces reaction time by 40%
Catalyst p-TsOH (5 mol%)Enhances cyclization rate

Data aggregated from thermal and microwave syntheses show ethanol-DMSO mixtures improve hydrazine incorporation efficiency by 15–20% compared to pure solvents. Lower temperatures (50–60°C) favor methoxyphenyl stability but prolong reaction times to 24–36 hours.

Microwave vs. Thermal Synthesis

MethodTime (h)Yield (%)Purity (%)
Microwave 0.5–285–9295–98
Thermal 6–2475–8890–95

Microwave irradiation significantly reduces energy consumption and improves atom economy, particularly in cyclization and hydrazination steps.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR (DMSO-d6):

    • δ 7.63 (d, 1H, thieno-H), 4.10 (m, 2H, cyclopentyl-CH2), 3.96 (s, 2H, N-CH2), 3.21 (s, 3H, OCH3).

    • δ 8.69 (t, 1H, NH) confirms hydrazino group presence.

  • LC-MS: [M+H]+ m/z 399.1, consistent with molecular formula C19H19N4O2S.

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water gradient) show >95% purity for optimized protocols. Impurities include unreacted hydrazine (0.5–1.2%) and residual DMSO (<0.3%) .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydrazinogruppe, was zur Bildung von Azo- oder Azoxyderivaten führt.

    Reduktion: Reduktionsreaktionen können auf den Pyrimidinring oder den Thienoteil abzielen, was möglicherweise zu Dihydro- oder Tetrahydroderivaten führt.

    Substitution: Die Methoxyphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen und verschiedene Substituenten an den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

    Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.

Hauptprodukte:

    Oxidation: Azo- oder Azoxyderivate.

    Reduktion: Dihydro- oder Tetrahydroderivate.

    Substitution: Bromierte oder nitrierte Derivate der Methoxyphenylgruppe.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Wirkmechanismus von 2-Hydrazino-3-(2-Methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-on ist nicht vollständig geklärt. Es wird angenommen, dass sie über ihre Hydrazino- und Methoxyphenylgruppen mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagiert. Diese Wechselwirkungen können zur Hemmung spezifischer enzymatischer Aktivitäten oder zur Modulation von Rezeptorfunktionen führen, was zu den beobachteten biologischen Wirkungen der Verbindung führt.

Wirkmechanismus

The exact mechanism of action of 2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazino and methoxyphenyl groups. These interactions can lead to the inhibition of specific enzymatic activities or modulation of receptor functions, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Chlorinated Derivatives

  • 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-tetrahydrothienopyrimidin-4-one (): This compound replaces the hydrazino group with a sulfanyl-linked 2-chlorobenzyl moiety and introduces a 4-chlorophenyl substituent. The chlorine atoms enhance lipophilicity and may improve membrane permeability but reduce hydrogen-bonding capacity compared to the methoxyphenyl group. Molecular weight: ~415.3 g/mol (estimated).

Benzoyl-Hydrazono Derivatives

  • 3-Benzoyl-2-hydrazono-4-imino-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (): The benzoyl group at position 3 and hydrazono moiety at position 2 create a planar, conjugated system.

Methyl and Propargyl Derivatives

  • 2-Mercapto-3-methyl-tetrahydrothienopyrimidin-4-one (): A simpler derivative with a methyl group at position 3 and a mercapto group at position 2. The absence of aromatic substituents limits its bioactivity but simplifies synthesis. Molecular weight: 252.3 g/mol (based on C₉H₁₀N₂OS₂).
  • 3-Phenyl-2-(prop-2-yn-1-ylsulfanyl)-tetrahydrothienopyrimidin-4-one (): The propargylsulfanyl group introduces alkyne functionality, enabling click chemistry modifications. The phenyl group at position 3 enhances hydrophobic interactions but lacks the electron-donating methoxy group.

Key Findings :

  • Compound 4g (), with a 2,4-dihydroxybenzene fragment, exhibits the highest anti-tyrosinase activity due to synergistic hydrogen bonding and chelation effects .

Biologische Aktivität

2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a heterocyclic compound characterized by its complex molecular structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S with a molecular weight of approximately 328.39 g/mol. Its unique structure features a tetrahydrocyclopentathieno-pyrimidinone framework which contributes to its diverse biological properties.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer activity. A study highlighted that related compounds with similar structural motifs showed promising results against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Interaction studies suggest that it may inhibit key enzymes involved in cancer proliferation and survival pathways.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesNotable Biological Activities
1-Hydrazino-2-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-onePyrido-pyrimidine structureEnhanced antitumor activity
3-Amino-1-(2-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-6-oneThienopyrimidine frameworkAntifungal properties
4-Hydrazinyl-6-methylpyrido[2,3-d]pyrimidin-5(4H)-onePyrido-pyrimidine derivativeStrong enzyme inhibition

This comparison highlights the diversity of biological activities present in compounds related to this compound.

Case Studies

  • Antitumor Activity : A recent study demonstrated that specific derivatives of the compound inhibited tumor growth in vivo models. The derivatives were tested against multiple cancer cell lines and showed a dose-dependent response.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound and its derivatives against various pathogens. Results indicated significant antibacterial activity comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing thieno[2,3-d]pyrimidin-4-one derivatives like 2-hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one?

  • Methodology : The synthesis typically involves cyclocondensation of precursors such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO. This method yields high-purity products, as confirmed by NMR and IR spectroscopy .
  • Key Considerations : Optimizing reaction time (30–60 minutes for azomethine formation) and stoichiometry of reagents ensures high yields. Recrystallization from acetic acid is recommended for purification .

Q. How are substituents like the 2-methoxyphenyl group strategically selected to influence biological activity?

  • Rationale : Substituents are chosen based on molecular docking studies to enhance interactions with target enzymes (e.g., tyrosinase). The 2-methoxyphenyl group improves steric and electronic compatibility with hydrophobic pockets in enzyme binding sites .
  • Validation : In vitro assays comparing derivatives with varying substituents (e.g., 2,4-dihydroxybenzene in compound 4g) confirm that electron-donating groups like methoxy enhance inhibitory activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assigns protons and carbons in the thienopyrimidine core and substituents.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring).
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions between in silico predictions and in vitro results for anti-tyrosinase activity be resolved?

  • Approach :

Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-enzyme interactions.

Validate Binding Modes : Use site-directed mutagenesis to confirm key residues in tyrosinase’s active site.

Assay Optimization : Ensure in vitro conditions (pH, substrate concentration) match physiological environments .

  • Case Study : Compound 4g showed higher in vitro activity than predicted computationally, likely due to unmodeled solvent effects .

Q. What strategies optimize reaction conditions for synthesizing hydrazino-substituted derivatives?

  • Key Variables :

  • Solvent Choice : DMSO enhances cyclization efficiency but may require post-reaction dilution with cold NaCl solution to precipitate products .
  • Catalysts : Glacial acetic acid acts as both solvent and catalyst, but alternatives like p-toluenesulfonic acid (PTSA) can reduce reaction time.
  • Temperature Control : Reflux at 80–100°C balances yield and decomposition risks .

Q. How does computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-enzyme complexes over time.
  • ADMET Prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration.
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What are the challenges in establishing structure-activity relationships (SAR) for thieno[2,3-d]pyrimidin-4-ones?

  • Challenges :

  • Conformational Flexibility : The tetrahydrocyclopenta ring introduces multiple low-energy conformers, complicating SAR analysis.
  • Synergistic Effects : Substituents on the phenyl ring (e.g., methoxy vs. hydroxy) may exhibit non-additive effects on potency.
    • Solutions :
  • X-ray Crystallography : Resolve 3D structures to correlate conformation with activity .
  • Fragment-Based Design : Test individual moieties (e.g., hydrazine vs. amine) to isolate contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.